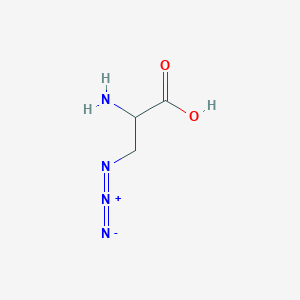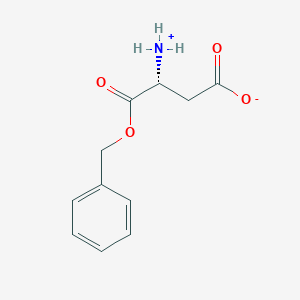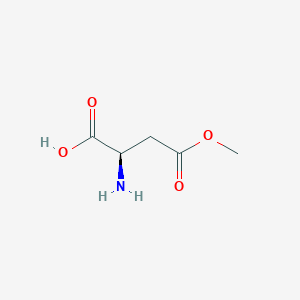
(R)-methyl 2-amino-3-chloropropanoate hydrochloride
Übersicht
Beschreibung
®-methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an amino acid derivative, specifically a chlorinated alanine ester, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
Mode of Action
The exact mode of action of H-Beta-chloro-Ala-OMe HCl is not well-understood. As an alanine derivative, it may interact with its targets in a similar manner to alanine. The presence of the chloro group could potentially alter the compound’s interactions with its targets, leading to different biochemical effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Beta-chloro-Ala-OMe HCl are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract if administered orally. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of H-Beta-chloro-Ala-OMe HCl. For instance, its stability could be affected under alkaline conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-chloropropanoate hydrochloride typically involves the chlorination of alanine derivatives. One common method is the reaction of ®-methyl 2-amino-3-hydroxypropanoate with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-methyl 2-amino-3-chloropropanoate hydrochloride often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ®-methyl 2-amino-3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Various substituted alanine derivatives.
Reduction: ®-methyl 2-amino-3-hydroxypropanoate.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
®-methyl 2-amino-3-chloropropanoate hydrochloride is used in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In studies of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: In the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-methyl 2-amino-3-chloropropanoate hydrochloride: The enantiomer of the compound, with different biological activity.
®-methyl 2-amino-3-hydroxypropanoate hydrochloride: A hydroxylated derivative with different reactivity.
®-ethyl 2-amino-3-chloropropanoate hydrochloride: An ethyl ester variant with similar properties.
Uniqueness
®-methyl 2-amino-3-chloropropanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other derivatives. This makes it particularly valuable in the synthesis of enantioselective pharmaceuticals and in studies of chiral interactions in biological systems.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-chloropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the paper for (R)-methyl 2-amino-3-chloropropanoate hydrochloride?
A1: The paper outlines a novel synthetic method for producing this compound. [] This method is considered advantageous due to its high yield, reduced production of side products, and the ability to recycle the mother liquor after treatment. [] This contributes to a more cost-effective and environmentally friendly production process. []
Q2: Can you explain the environmental benefits of this new synthetic method?
A2: The described method offers environmental benefits by addressing the tail gas produced during synthesis. [] The tail gas, instead of being released, can be absorbed by a strong alkaline solution, forming a salt. [] This salt can be separated and potentially reused, minimizing waste and environmental impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
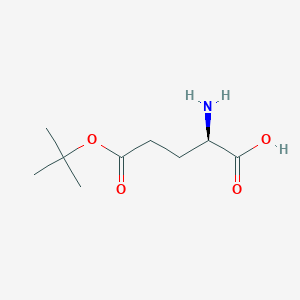
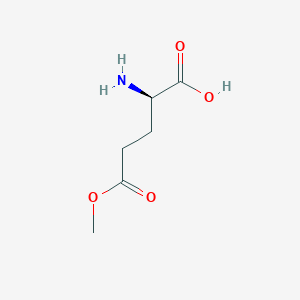
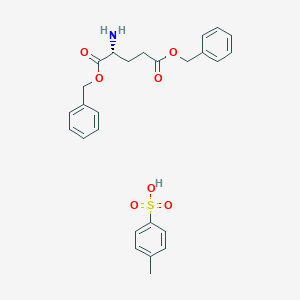

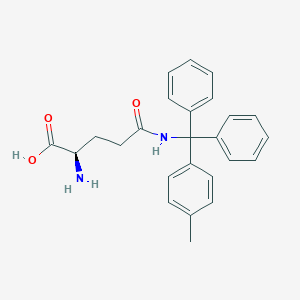

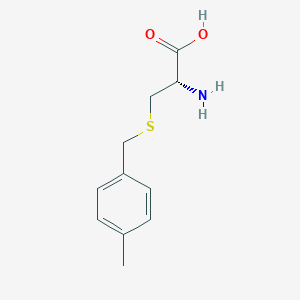
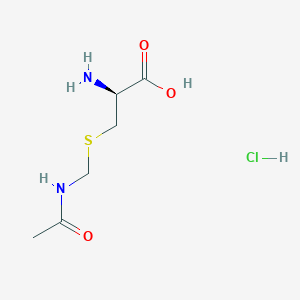
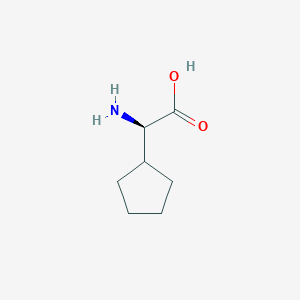
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
